2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid
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Overview
Description
2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid is a heterocyclic aromatic compound that features a benzothiazole ring substituted with a fluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid typically involves the formation of the benzothiazole ring followed by the introduction of the fluorophenyl and carboxylic acid groups. One common method involves the cyclization of 2-aminothiophenol with 2-fluorobenzoic acid under acidic conditions to form the benzothiazole ring. The carboxylic acid group can then be introduced through various functionalization reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce nitro, halogen, or sulfonyl groups .
Scientific Research Applications
2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiazole: Lacks the fluorine and carboxylic acid groups, making it less versatile in certain applications.
2-(2-Chlorophenyl)-1,3-benzothiazole-6-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
2-(2-Methylphenyl)-1,3-benzothiazole-6-carboxylic acid: Contains a methyl group instead of fluorine, leading to different chemical properties.
Uniqueness
2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid is unique due to the presence of the fluorine atom, which can enhance its stability and reactivity. The carboxylic acid group also provides a site for further functionalization, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-(2-fluorophenyl)-1,3-benzothiazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2S/c15-10-4-2-1-3-9(10)13-16-11-6-5-8(14(17)18)7-12(11)19-13/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJKVMGNDUIAQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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